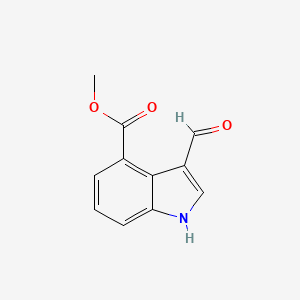
methyl 3-formyl-1H-indole-4-carboxylate
Cat. No. B1590386
Key on ui cas rn:
53462-88-7
M. Wt: 203.19 g/mol
InChI Key: HWQJAOMFBDZMPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03978066
Procedure details


The starting material for the compounds of this invention is the amide, 3,4-dihydropyrrolo[4,3,2-de]isoquinolin5(lH)-one (2). The preparation of this starting material is described in detail in our copending patent application of Philipp et al., Ser. No. 413,417 now U.S. Pat. No. 3,950,343 and entitled "Pyrroloisoquinoline Derivatives". Briefly a preferred preparation of this starting material involves treating 4-indolecarboxylic acid methyl ester, F. C. Uhle, J. Amer. Chem. Soc., 71, 761 (1949), with N-methylformanilide in the presence of phosphorus oxychloride according to the conditions of the Vilsmeier reaction to obtain 3-formylindole-4-carboxylic acid methyl ester, converting the latter compound to its corresponding oxime, catalytically reducing the oxime in the presence of hydrochloric acid and palladium on charcoal to obtain 3-(aminomethyl)indole-4-carboxylic acid methyl ester hydrochloride and finally treating the latter compound with sodium methoxide to give the desired starting material of formula 2.
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
N1C2C3C(CN[C:6](=[O:13])C=3C=CC=2)=C1.C1NC=CC2C=1C1=CC=NC1=CC=2.[CH3:27][O:28][C:29]([C:31]1[C:32]2[CH:33]=[CH:34][NH:35][C:36]=2[CH:37]=[CH:38][CH:39]=1)=[O:30].CN(C=O)C1C=CC=CC=1.P(Cl)(Cl)(Cl)=O>>[CH3:27][O:28][C:29]([C:31]1[C:32]2[C:33]([CH:6]=[O:13])=[CH:34][NH:35][C:36]=2[CH:37]=[CH:38][CH:39]=1)=[O:30]
|
Inputs


Step One
[Compound]
|
Name
|
amide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C=C2CNC(C=3C=CC=C1C23)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1NC=CC2=CC=C3C(C12)=CC=N3
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C=1C=2C=CNC2C=CC1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C1=CC=CC=C1)C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The preparation of this starting material
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Briefly a preferred preparation of this starting material
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C=1C=2C(=CNC2C=CC1)C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
